Malonate(1-)

Mitochondrial respiration SDH inhibition TCA cycle

Researchers requiring graded succinate dehydrogenase blockade face a critical challenge: oxaloacetate (Ki = 0.34 μM) causes near-complete inhibition unsuitable for partial TCA cycle studies. Malonate(1-) (Ki = 21.8 μM) provides 64-fold lower potency, enabling titratable, reversible SDH inhibition. Its redox-insensitive binding ensures reproducible outcomes in ischemia-reperfusion models where mitochondrial redox state fluctuates dramatically. Species-specific IC50 variability (42-147 mM) necessitates protocol optimization; consult reference data for your target organism.

Molecular Formula C3H3O4-
Molecular Weight 103.05 g/mol
Cat. No. B1226168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonate(1-)
Molecular FormulaC3H3O4-
Molecular Weight103.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(=O)[O-]
InChIInChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1
InChIKeyOFOBLEOULBTSOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malonate(1-) SDH Inhibition Procurement Guide


Malonate(1-) (hydrogen malonate; C3H3O4⁻) is the monoanionic form of malonic acid, which functions as a classical competitive inhibitor of succinate dehydrogenase (SDH; Complex II) in the mitochondrial electron transport chain [1]. At physiological pH (~7.8), malonate exists predominantly as the dianion, though significant amounts of the monoanion remain present [2]. Its structural mimicry of succinate—lacking only a single methylene group—enables it to bind the active site of SDH without undergoing oxidation, thereby blocking the conversion of succinate to fumarate and disrupting the tricarboxylic acid (TCA) cycle [3].

1
Target engagement

Competitive SDH (Complex II) inhibitor; succinate structural mimic lacking one methylene group

2
Workflow context

Supports mitochondrial TCA cycle disruption studies and respiratory chain flux assays

3
Selection logic

Dianionic form at physiological pH; redox-insensitive binding profile supports reproducible inhibition

Malonate(1-) vs. Generic Dicarboxylates


Generic substitution among dicarboxylate inhibitors is not possible due to marked differences in potency, redox-state-dependent binding, and spectral behavior. Oxaloacetate is approximately 64-fold more potent than malonate (Ki = 0.34 μM vs. 21.8 μM) [1], making it unsuitable for experiments requiring partial or reversible SDH blockade. Conversely, fumarate and succinate exhibit >10-fold differences in affinity depending on the enzyme's redox state, whereas malonate's affinity remains largely redox-insensitive [2]. Furthermore, malonate, fumarate, and maleate form distinct spectrally detectable enzyme-inhibitor complexes that differ fundamentally from the broad oxaloacetate-induced spectral band [3]. These biophysical and kinetic divergences mandate compound-specific selection based on experimental design.

Malonate
Moderate SDH affinity; supports partial blockade
Oxaloacetate substitute
Reported ~64-fold higher potency may shift inhibition from partial to near-complete under standard assay conditions
Malonate
Redox-insensitive binding; consistent across Eox/Ered
Succinate / Fumarate substitute
Affinity shifts ~10-fold with enzyme redox state; inhibition profile may not transfer directly to redox-fluctuating models
Malonate
Forms distinct spectrally detectable enzyme complex
Other dicarboxylate substitutes
Oxaloacetate, fumarate, and maleate produce fundamentally different spectral signatures; spectral monitoring may not transfer

Malonate(1-) Evidence vs. Analogs


SDH Inhibition Potency vs. Oxaloacetate

Malonate(1-) exhibits an inhibition constant (Ki) of 21.8 μM for succinate dehydrogenase, which is approximately 64-fold higher (less potent) than that of oxaloacetate (Ki = 0.34 μM) [1]. This quantitative difference is critical when selecting an inhibitor that provides partial versus complete SDH blockade.

SDH Ki comparison
Head-to-head
Malonate Ki 21.8 μM vs. Oxaloacetate Ki 0.34 μM (64-fold difference)
Supports inhibitor potency tier selection for partial vs. complete SDH blockade studies
Purified SDH from mung bean (Vigna radiata) mitochondria; reported Ki values
Mitochondrial respiration SDH inhibition TCA cycle

Redox-Independent Binding vs. Succinate & Fumarate

Malonate(1-) demonstrates a nearly redox-insensitive binding profile to succinate dehydrogenase, with dissociation constants for oxidized (Eox) and reduced (Ered) enzyme forms differing only slightly [1]. In contrast, succinate exhibits ~10-fold higher affinity for Eox than Ered, while fumarate shows the reverse relationship [2].

Redox binding profile
Head-to-head
Malonate: largely redox-insensitive | Succinate/Fumarate: ~10-fold redox-dependent affinity shift
Supports redox-poise-independent inhibition endpoint context for ischemia-reperfusion models
Membrane-bound SDH; N-ethylmaleimide protection assay
Enzyme kinetics Redox biology Succinate dehydrogenase

SDH IC50 Consistency Across Species

Malonate(1-) inhibits mitochondrial succinate dehydrogenase with an IC50 of 147.4 ± 9.5 mM under the specified assay conditions [1]. This value is consistent with previous reports of 42 mM in rat mitochondria [2] and 96 ± 1.3 mM in bovine heart submitochondrial particles [3].

IC50 cross-species
Cross-study comparable
147.4 ± 9.5 mM (bovine SMPs); range 42–147 mM across species
Supports species-specific concentration optimization review for dose-response design
10 mM Tris-SO4 (pH 7.4), 250 mM sucrose, 32°C; 50–500 mM malonate range
Enzyme inhibition IC50 determination Mitochondrial bioenergetics

Phosphate Bioisostere in Enzyme Inhibition

Malonate(1-) and its derivatives function as hydrolytically stable phosphate bioisosteres due to their dianionic state at physiological pH and comparable steric profile [1]. This property has been exploited in the design of inhibitors targeting class II fructose-1,6-bisphosphate aldolases (FBAs), type I phosphomannose isomerase (PMI), and phosphoglucose isomerase (PGI) [2].

Phosphate mimicry
Class-level
Dianionic at pH 7.4; reported hydrolytically stable phosphate bioisostere scaffold
Supports phosphosugar enzyme inhibitor design context; data to verify
Class-level inference for FBA, PMI, PGI enzyme families; specific Ki data available per derivative
Phosphate mimic Enzyme inhibitor design Bioisostere

Malonate(1-) Optimal Applications


Reversible SDH Inhibition in Respiration Studies

Given its 64-fold higher Ki (21.8 μM) relative to oxaloacetate (0.34 μM) [1], malonate(1-) is the preferred inhibitor for experiments requiring graded blockade of succinate dehydrogenase rather than near-complete inhibition. Researchers studying respiratory chain flux under conditions where partial TCA cycle inhibition is desired should select malonate over oxaloacetate to avoid irreversible complex II inactivation.

Redox-Independent SDH Inhibition in Ischemia-Reperfusion

Because malonate(1-) binding affinity is largely insensitive to the redox state of succinate dehydrogenase—unlike succinate and fumarate, which exhibit ~10-fold redox-dependent affinity changes [2]—malonate is uniquely suited for ischemia-reperfusion injury studies where mitochondrial redox poise fluctuates dramatically. Its consistent inhibition profile enables reproducible cardioprotection outcomes [3].

Dose Optimization Across Species

The observed IC50 variability for malonate(1-) across species (42–147 mM range) [4] necessitates careful concentration optimization when translating findings between rodent, bovine, and human mitochondrial preparations. Procurement decisions should account for species-specific potency differences, and researchers should consult reference IC50 data for their target organism before designing dose-response experiments.

Bioisosteric Inhibitor Design

For drug discovery and chemical biology programs targeting phosphosugar-metabolizing enzymes (e.g., FBAs, PMI, PGI), malonate(1-)-based scaffolds offer a hydrolytically stable phosphate bioisostere [5]. This application leverages malonate's dianionic state at physiological pH and comparable steric profile to phosphate, providing metabolic stability advantages over phosphate esters in cellular and in vivo assays.

Application
Selection Property
Validation Focus
SDH inhibition respiration studies
Competitive inhibitor potency context
Partial vs. complete Complex II blockade endpoints
Ischemia-reperfusion model studies
Redox-insensitive binding profile
Mitochondrial redox-poise endpoint monitoring
Cross-species mitochondrial studies
Species-dependent potency review
Species-specific inhibition concentration verification
Phosphosugar enzyme inhibitor studies
Phosphate bioisostere scaffold
Hydrolytic stability in assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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